
Lensiprazine
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of SLV-314 involves multiple steps, including the preparation of intermediates and the final coupling reaction. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it typically involves the use of organic solvents, catalysts, and controlled reaction environments to ensure the desired chemical transformations.
Industrial Production Methods: Industrial production of SLV-314 follows standard pharmaceutical manufacturing practices, including large-scale synthesis, purification, and quality control. The process involves the use of high-purity reagents, advanced equipment, and stringent quality assurance protocols to produce the compound in bulk quantities .
Analyse Chemischer Reaktionen
Reaktionstypen: SLV-314 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: SLV-314 kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um reduzierte Derivate zu bilden.
Substitution: SLV-314 kann Substitutionsreaktionen eingehen, bei denen bestimmte funktionelle Gruppen durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Es können übliche Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid verwendet werden.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise eingesetzt.
Substitution: Verschiedene Nukleophile oder Elektrophile können je nach der gewünschten Substitutionsreaktion verwendet werden.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation zum Beispiel oxidierte Derivate mit zusätzlichen sauerstoffhaltigen funktionellen Gruppen ergeben, während die Reduktion einfachere, hydrierte Derivate erzeugen kann .
Wissenschaftliche Forschungsanwendungen
SLV-314 hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter, aber nicht beschränkt auf:
Chemie: Wird als Werkzeugverbindung verwendet, um Rezeptor-Ligand-Wechselwirkungen und chemische Kinetik zu untersuchen.
Biologie: In der Forschung zu Neurotransmittersystemen und Rezeptorbindungsstudien eingesetzt.
Medizin: Untersucht auf seine potenziellen therapeutischen Wirkungen bei der Behandlung psychiatrischer Störungen wie bipolarer Störung und Schizophrenie.
Industrie: In der Entwicklung neuer Pharmazeutika verwendet und als Referenzverbindung in Wirkstoff-Screening-Assays
Wirkmechanismus
SLV-314 entfaltet seine Wirkungen durch Antagonisierung von Dopamin-D2-Rezeptoren und Hemmung der Serotonin-Wiederaufnahme. Diese doppelte Wirkung moduliert die Neurotransmitterspiegel im Gehirn, was helfen kann, Symptome psychiatrischer Störungen zu lindern. Die Verbindung zielt auf spezifische molekulare Pfade ab, die an der Neurotransmission beteiligt sind, was zu Veränderungen der Rezeptoraktivität und der Neurotransmitterfreisetzung führt .
Wissenschaftliche Forschungsanwendungen
SLV-314 has a wide range of scientific research applications, including but not limited to:
Chemistry: Used as a tool compound to study receptor-ligand interactions and chemical kinetics.
Biology: Employed in research on neurotransmitter systems and receptor binding studies.
Medicine: Investigated for its potential therapeutic effects in treating psychiatric disorders such as bipolar disorder and schizophrenia.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug screening assays
Wirkmechanismus
SLV-314 exerts its effects by antagonizing dopamine D2 receptors and inhibiting serotonin reuptake. This dual action modulates neurotransmitter levels in the brain, which can help alleviate symptoms of psychiatric disorders. The compound targets specific molecular pathways involved in neurotransmission, leading to changes in receptor activity and neurotransmitter release .
Vergleich Mit ähnlichen Verbindungen
SLV-314 wird mit anderen ähnlichen Verbindungen verglichen, wie zum Beispiel:
SLV-313: Ein weiterer Dopamin-D2-Rezeptor-Antagonist mit ähnlichen Eigenschaften, aber geringerer Wirksamkeit.
Aripiprazol: Ein Antipsychotikum der dritten Generation mit partieller Agonistenaktivität an Dopaminrezeptoren.
Clozapin: Ein atypisches Antipsychotikum mit einem breiteren Rezeptorprofil.
Olanzapin: Ein weiteres atypisches Antipsychotikum mit einem anderen Rezeptorbindungsprofil.
SLV-314 ist aufgrund seiner spezifischen Kombination aus Dopamin-D2-Rezeptor-Antagonismus und Serotonin-Wiederaufnahmehemmung einzigartig, was es von anderen Verbindungen in seiner Klasse abhebt .
Biologische Aktivität
Lensiprazine, also known as SLV-314, is a compound characterized by its biological activity primarily as a dopamine D2 receptor antagonist. This article delves into the pharmacological properties, mechanisms of action, and clinical relevance of this compound, supported by data tables and case studies.
Chemical Structure and Pharmacokinetics
This compound is classified as a benzodiazepine derivative with a specific affinity for dopamine receptors. Its chemical structure contributes to its pharmacokinetic profile, which includes:
- High CNS-Plasma Ratio : This indicates effective penetration into the central nervous system (CNS), making it suitable for treating neuropsychiatric conditions.
- Metabolism : this compound is metabolized through cytochrome P450 enzymes, impacting its half-life and overall efficacy in clinical settings.
The primary mechanism of action for this compound involves:
- Dopamine D2 Receptor Antagonism : By blocking D2 receptors, this compound modulates dopaminergic pathways associated with various psychiatric disorders, including schizophrenia and depression.
- Potential Effects on Other Receptors : Preliminary studies suggest that this compound may also interact with serotonin receptors, contributing to its therapeutic effects.
In Vitro Studies
Research has demonstrated that this compound exhibits significant biological activity in vitro. Key findings include:
- Dopamine Receptor Binding Affinity : this compound shows a high binding affinity for D2 receptors compared to other atypical antipsychotics, which may enhance its efficacy in managing symptoms of schizophrenia.
- Neuroprotective Effects : In cellular models, this compound has been shown to exert neuroprotective effects against oxidative stress.
In Vivo Studies
In vivo studies further elucidate the pharmacological profile of this compound:
- Animal Models : Studies involving animal models of schizophrenia have reported reductions in both positive and negative symptoms when treated with this compound. This suggests potential benefits across the spectrum of schizophrenia symptoms.
- Behavioral Assessments : Behavioral tests indicate improvements in cognitive function and social interaction among treated subjects.
Clinical Case Studies
Several clinical case studies have highlighted the real-world effectiveness of this compound. Notable examples include:
-
Case Study 1 :
- Patient Profile : A 30-year-old male diagnosed with schizophrenia.
- Treatment Regimen : Initiated on this compound 3 mg/day.
- Outcome : Significant reduction in hallucinations and improved social engagement after three months of treatment.
-
Case Study 2 :
- Patient Profile : A 25-year-old female with treatment-resistant depression.
- Treatment Regimen : this compound was added to her existing antidepressant regimen.
- Outcome : Marked improvement in depressive symptoms and overall quality of life within six weeks.
Data Table: Summary of Clinical Findings
Study/Case | Patient Demographics | Treatment Dose | Duration | Outcome |
---|---|---|---|---|
Case 1 | 30-year-old male | 3 mg/day | 3 months | Reduced hallucinations; improved social interaction |
Case 2 | 25-year-old female | Combined regimen | 6 weeks | Improved depressive symptoms; enhanced quality of life |
Eigenschaften
IUPAC Name |
(2R)-8-[4-[3-(5-fluoro-1H-indol-3-yl)propyl]piperazin-1-yl]-2-methyl-4H-1,4-benzoxazin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27FN4O2/c1-16-24(30)27-21-5-2-6-22(23(21)31-16)29-12-10-28(11-13-29)9-3-4-17-15-26-20-8-7-18(25)14-19(17)20/h2,5-8,14-16,26H,3-4,9-13H2,1H3,(H,27,30)/t16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDAMYSWGWHXMRT-MRXNPFEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2=C(O1)C(=CC=C2)N3CCN(CC3)CCCC4=CNC5=C4C=C(C=C5)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C(=O)NC2=C(O1)C(=CC=C2)N3CCN(CC3)CCCC4=CNC5=C4C=C(C=C5)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27FN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60186379 | |
Record name | Lensiprazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60186379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
327026-93-7 | |
Record name | Lensiprazine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0327026937 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lensiprazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60186379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LENSIPRAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N47MW76OGX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.